molecular formula C7H11ClN2O2S B1450499 3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride CAS No. 1824063-86-6

3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride

Cat. No.: B1450499
CAS No.: 1824063-86-6
M. Wt: 222.69 g/mol
InChI Key: ZAUGGPMYCHEIBE-UHFFFAOYSA-N
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Description

3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride is an organic compound that has gained significant attention due to its potential implications in various research and industrial fields. This compound has unique physical and chemical properties that make it an attractive choice for numerous applications.

Mechanism of Action

Target of Action

The primary target of 3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride is the peroxisome proliferator-activated receptor gamma (PPAR-γ) . This receptor plays a crucial role in the regulation of glucose and lipid metabolism, making it a key target for antidiabetic drugs .

Mode of Action

This compound interacts with its target, PPAR-γ, by binding to it and activating the receptor . This activation leads to changes in the transcription of specific genes involved in glucose and lipid metabolism . The result is an improvement in insulin sensitivity and a decrease in blood glucose levels .

Biochemical Pathways

The activation of PPAR-γ by this compound affects several biochemical pathways. These include pathways involved in glucose metabolism, lipid metabolism, and the regulation of inflammatory responses . The downstream effects of these changes include improved insulin sensitivity, decreased blood glucose levels, and potentially beneficial effects on lipid profiles .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds can impact their bioavailability and therapeutic effectiveness .

Result of Action

The molecular and cellular effects of this compound’s action include changes in gene transcription that lead to improved insulin sensitivity and decreased blood glucose levels . These changes can have beneficial effects in the management of type 2 diabetes mellitus .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. In general, factors such as pH, temperature, and the presence of other substances can affect the stability and activity of pharmaceutical compounds .

Preparation Methods

The synthesis of 3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride involves several steps. One common method includes the reaction of azetidine with thiazolidine-2,4-dione under specific conditions . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve selectivity, purity, product yield, and pharmacokinetic activity . Industrial production methods often utilize these optimized synthetic routes to ensure high efficiency and scalability.

Chemical Reactions Analysis

3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

This compound has diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it exhibits various pharmacological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . These properties make it a valuable candidate for drug development and therapeutic applications. In the industrial sector, it is used in the production of various organic compounds and materials.

Comparison with Similar Compounds

3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride can be compared with other similar compounds, such as thiazolidinediones and azetidines . Thiazolidinediones, for example, are known for their antidiabetic properties and are used in the treatment of type 2 diabetes . Azetidines, on the other hand, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The unique combination of azetidine and thiazolidine moieties in this compound provides it with distinct properties and applications that set it apart from these similar compounds .

Properties

IUPAC Name

3-(azetidin-3-ylmethyl)-1,3-thiazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.ClH/c10-6-4-12-7(11)9(6)3-5-1-8-2-5;/h5,8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUGGPMYCHEIBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CN2C(=O)CSC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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